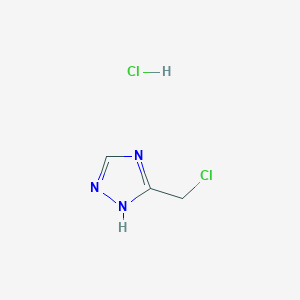
(4S)-2-Methyl-2,4-pentanediol
Vue d'ensemble
Description
“(4S)-2-Methyl-2,4-pentanediol” is a chiral diol, an organic compound with the formula (CH3)2C(OH)CH2CH(OH)CH3 . This colorless liquid is produced industrially from diacetone alcohol by hydrogenation .
Synthesis Analysis
“this compound” is synthesized from diacetone alcohol through a process of hydrogenation . It is used in various fields such as the pharmaceutical industry, coatings, adhesives, and chemical synthesis.Molecular Structure Analysis
The molecular formula of “this compound” is C6H14O2 . It has a molecular weight of 118.18 g/mol . The InChI code for this compound is 1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid at room temperature . It has a density of 0.92 g/cm3 at 20 °C . It has a melting point of -40 °C and a boiling point of 197 °C . It is miscible with water and soluble in most organic solvents .Applications De Recherche Scientifique
Chemical Additive in Crystallization
(4S)-2-Methyl-2,4-pentanediol (MPD) is extensively utilized as a chemical additive in the crystallization of biological macromolecules. It has shown a remarkable ability to bind to proteins, particularly at hydrophobic sites, and significantly reduces the solvent-accessible area on protein surfaces. This property of MPD leads to stabilization of proteins, promoting their crystallization in research settings (Anand, Pal, & Hilgenfeld, 2002).
Infrared and NMR Spectroscopy Studies
MPD has been the subject of detailed spectroscopic studies. Infrared and 1H-NMR spectroscopy have been used to investigate intermolecular self-associations of MPD in solutions, revealing insights into its hydrogen bonding behavior and association constants (Nakao, Sugeta, & Kyōgoku, 1986).
Structural Relaxation Studies
Dielectric and dynamic Kerr-effect techniques have been employed to study the structural relaxation of MPD across various frequencies and temperatures. These studies provide insights into the cooperative reorientation of dipolar groups in MPD and its implications for molecular dynamics (Crossley & Williams, 1977).
Catalysis and Oxidation Reactions
Research on MPD has extended into the field of catalysis, particularly in the context of alcohol oxidation. Studies have explored the role of MPD in the catalytic behavior of ruthenium complexes in the oxidation of alcohols, highlighting its effectiveness in such chemical transformations (Mucientes, Gabaldón, Poblete, & Villarreal, 2004).
Role in Stereocontrolled Reactions
MPD plays a significant role in stereocontrolled reactions, particularly in processes that require high stereochemical purity. Its effectiveness in inducing differential activation entropy in chiral tethered reactions has been a subject of considerable interest in synthetic organic chemistry (Sugimura, 2003).
Interaction with Biological Macromolecules
The interactions between MPD and biological macromolecules such as ribonuclease A have been studied, providing valuable insights into solvent-protein interactions and the crystallization of proteins from solvent systems containing MPD (Pittz & Timasheff, 1978).
Safety and Hazards
Propriétés
IUPAC Name |
(4S)-2-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308225 | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99210-91-0, 12220-29-0 | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99210-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Acid Red 299 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


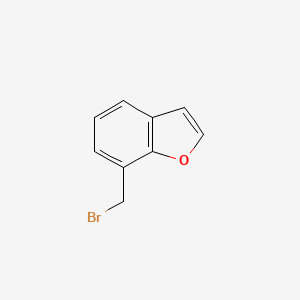
![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)
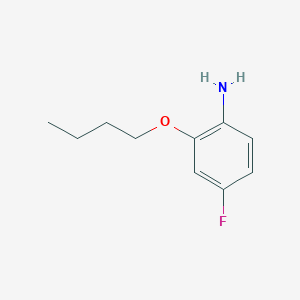

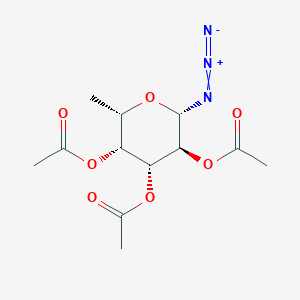

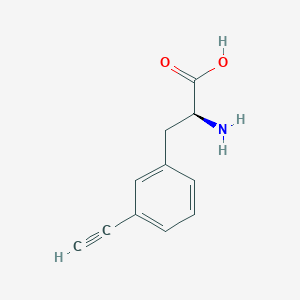
![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)
![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)



